- Syntheses of (S)-(-)-3-piperidinol from L-glutamic acid and (S)-malic acidJournal of Organic Chemistry, 1985, 50(6), 896-9,
Cas no 94944-69-1 (benzyl (3S)-3-hydroxypiperidine-1-carboxylate)

94944-69-1 structure
Nom du produit:benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Numéro CAS:94944-69-1
Le MF:C13H17NO3
Mégawatts:235.278983831406
MDL:MFCD11112281
CID:836266
PubChem ID:6932653
benzyl (3S)-3-hydroxypiperidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-Benzyl 3-hydroxypiperidine-1-carboxylate
- S-1-CBZ-3-Hydroxy-piperidine
- (S)-1-CBZ-3-HYDROXYPIPERIDINE
- (S)-1-Cbz-3-hydroxy-piperidine
- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)-
- benzyl (3S)-3-hydroxypiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester, (S)- (ZCI)
- Phenylmethyl (3S)-3-hydroxy-1-piperidinecarboxylate (ACI)
- MFCD11112281
- CS-0049887
- SCHEMBL5368396
- AC-29572
- (S)-3-Hydroxy-piperidine-1-carboxylic acid benzyl ester
- EN300-5564559
- 94944-69-1
- DTXSID20426142
- NDGWBAFATMSBHZ-LBPRGKRZSA-N
- AB6219
- DS-17823
- AKOS015855302
-
- MDL: MFCD11112281
- Piscine à noyau: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
- La clé Inchi: NDGWBAFATMSBHZ-LBPRGKRZSA-N
- Sourire: C(N1CCC[C@H](O)C1)(=O)OCC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 235.12084340g/mol
- Masse isotopique unique: 235.12084340g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 4
- Complexité: 251
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 49.8Ų
- Le xlogp3: 1.5
Propriétés expérimentales
- Dense: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 384.9±42.0℃ at 760 mmHg
- Solubilité: Légèrement soluble (3,1 G / l) (25 ºC),
benzyl (3S)-3-hydroxypiperidine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109178-25g |
benzyl (3S)-3-hydroxypiperidine-1-carboxylate |
94944-69-1 | 95%+ | 25g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D494481-10G |
benzyl (3S)-3-hydroxypiperidine-1-carboxylate |
94944-69-1 | 97% | 10g |
$55 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00792-25G |
benzyl (3S)-3-hydroxypiperidine-1-carboxylate |
94944-69-1 | 97% | 25g |
¥ 607.00 | 2023-04-12 | |
abcr | AB441463-250g |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |
94944-69-1 | 250g |
€1114.00 | 2023-09-04 | ||
abcr | AB441463-5 g |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |
94944-69-1 | 5g |
€107.60 | 2023-07-18 | ||
abcr | AB441463-100 g |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |
94944-69-1 | 100g |
€636.30 | 2023-07-18 | ||
Fluorochem | 211580-10g |
S)-Benzyl 3-hydroxypiperidine-1-carboxylate |
94944-69-1 | 95% | 10g |
£61.00 | 2022-02-28 | |
Fluorochem | 211580-25g |
S)-Benzyl 3-hydroxypiperidine-1-carboxylate |
94944-69-1 | 95% | 25g |
£103.00 | 2022-02-28 | |
abcr | AB441463-10 g |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate; . |
94944-69-1 | 10g |
€156.90 | 2023-07-18 | ||
Alichem | A129006003-100g |
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate |
94944-69-1 | 95% | 100g |
$612.00 | 2023-08-31 |
benzyl (3S)-3-hydroxypiperidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: NAD , Isopropanol ; 1.5 h, 50 °C
Référence
- Stereo-complementary bioreduction of saturated N-heterocyclic ketonesProcess Biochemistry (Oxford, 2017, 56, 90-97,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Glucose , NADP , Sodium carbonate Catalysts: Copper ; pH 7, 30 °C
Référence
- Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenasesBiochemical Engineering Journal, 2022, 178,,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: NADPH , Magnesium bromide , Alcohol dehydrogenase Solvents: Isopropanol , Hexane ; 18 h, pH 7.5, 30 °C
1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt
1.2 Reagents: Triphenylphosphine , Water Solvents: Tetrahydrofuran ; 24 h, pH 7.5, rt
1.3 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 12 h, rt
Référence
- Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions: Access to Enantiopure Five- and Six-Membered N-HeterocyclesAdvanced Synthesis & Catalysis, 2010, 352(10), 1657-1661,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Acetic acid
Référence
- Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (-)-Febrifugine and HalofuginoneJournal of Organic Chemistry, 2010, 75(2), 518-521,
Méthode de production 6
Conditions de réaction
Référence
- Chiral, piperidine-based analogs of AF64A and acetylcholineBioorganic & Medicinal Chemistry Letters, 1992, 2(12), 1551-4,
benzyl (3S)-3-hydroxypiperidine-1-carboxylate Raw materials
- Phenylmethyl (2R,3S)-2,3-dihydroxy-1-piperidinecarboxylate
- Benzyl 3-oxopiperidine-1-carboxylate
- 1-Bromo-5-azidopentane-2-one
- 1-Piperidinecarboxylic acid, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, phenylmethyl ester, (3S)- (9CI)
benzyl (3S)-3-hydroxypiperidine-1-carboxylate Preparation Products
benzyl (3S)-3-hydroxypiperidine-1-carboxylate Littérature connexe
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
2. Book reviews
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94944-69-1)benzyl (3S)-3-hydroxypiperidine-1-carboxylate

Pureté:99%
Quantité:100g
Prix ($):171.0